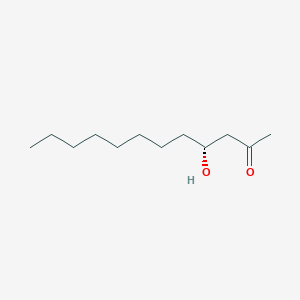
(4R)-4-Hydroxydodecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-Hydroxydodecan-2-one is an organic compound characterized by a hydroxyl group at the fourth carbon and a ketone group at the second carbon of a twelve-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxydodecan-2-one can be achieved through several methods. One common approach involves the reduction of (4R)-4-oxododecan-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of (4R)-4-oxododecan-2-one using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Hydroxydodecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (4R)-4-oxododecan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ketone group can be reduced to form (4R)-4-hydroxydodecan-2-ol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: (4R)-4-oxododecan-2-one
Reduction: (4R)-4-hydroxydodecan-2-ol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(4R)-4-Hydroxydodecan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mechanism of Action
The mechanism of action of (4R)-4-Hydroxydodecan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4R)-4-oxododecan-2-one
- (4R)-4-hydroxydodecan-2-ol
- (4R)-4-chlorododecan-2-one
Uniqueness
(4R)-4-Hydroxydodecan-2-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its hydroxyl and ketone groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
918820-37-8 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(4R)-4-hydroxydodecan-2-one |
InChI |
InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-12(14)10-11(2)13/h12,14H,3-10H2,1-2H3/t12-/m1/s1 |
InChI Key |
JZEADDVUBQQNNF-GFCCVEGCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H](CC(=O)C)O |
Canonical SMILES |
CCCCCCCCC(CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


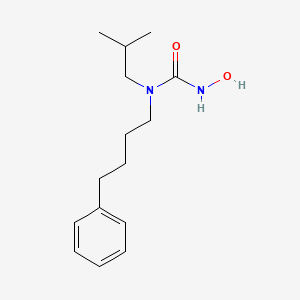
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
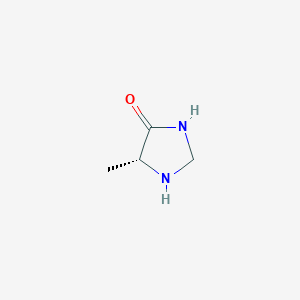
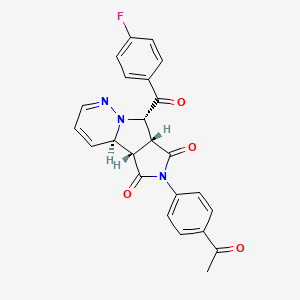
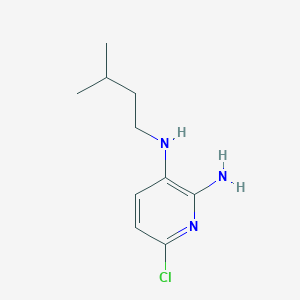
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
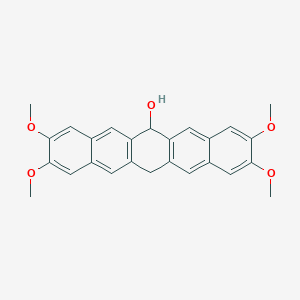
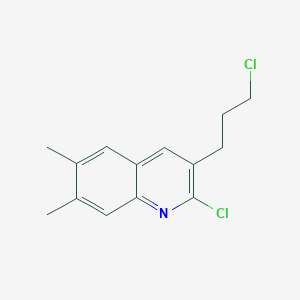
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
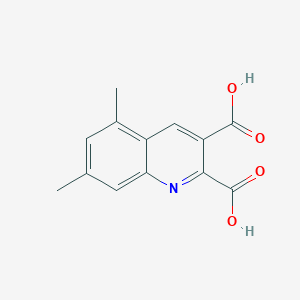
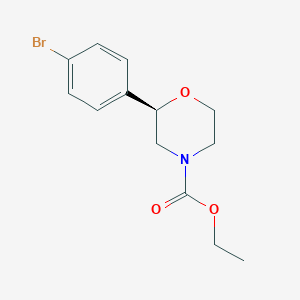


![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
